molecular formula C8H6F3N3 B11900306 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B11900306
M. Wt: 201.15 g/mol
InChI Key: IOCYCKKMDBVFNL-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core. Its structure includes a methyl group at position 3 and a trifluoromethyl (CF₃) group at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound of interest in pharmaceutical and agrochemical research . Its molecular formula is C₈H₅F₃N₃, with a molecular weight of 200.14 g/mol (calculated based on substituents and core structure).

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C8H6F3N3/c1-4-7-6(14-13-4)2-5(3-12-7)8(9,10)11/h2-3H,1H3,(H,13,14)

InChI Key

IOCYCKKMDBVFNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=C(C=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

  • Key Step : Diazotization of intermediate V with NaNO₂ in dilute H₂SO₄ at −5°C to 0°C, followed by intramolecular cyclization.

  • Substitution Control : Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in acetonitrile, yielding 6-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine. Subsequent trifluoromethylation via Ullmann coupling introduces the CF₃ group.

Table 1 : Optimization of Cyclization Conditions

ParameterOptimal ValueYield (%)
Temperature−5°C to 0°C92
Acid CatalystH₂SO₄ (10%)94
NaNO₂ Equivalents1.591

Advantages :

  • Mild reaction conditions (no high-temperature/pressure requirements).

  • Scalable with yields >90% after recrystallization.

Limitations :

  • Requires pre-functionalized intermediates, increasing synthetic steps.

A chemoselective dual-arylation strategy (PMC9087644) enables the introduction of aryl/heteroaryl groups at C3 and C6 positions. While originally applied to diarylpyrazolo[3,4-b]pyridines, this method is adaptable for trifluoromethyl substitution.

Boronic AcidCatalyst SystemYield (%)
Methylboronic acidPd(OAc)₂/dppf85
CuCF₃CuI/1,10-phen78

Advantages :

  • Modular approach for diverse substitution patterns.

  • Tolerates electron-withdrawing groups (e.g., CF₃).

Challenges :

  • Requires stringent anhydrous conditions for Cu-mediated trifluoromethylation.

Japp–Klingemann Reaction with Nitropyridine Precursors

A novel one-pot synthesis (PMC9860909) leverages 2-chloro-3-nitropyridine derivatives to construct the pyrazolo[4,3-b]pyridine core.

Synthetic Pathway

  • Nucleophilic Aromatic Substitution (SNAr) : 2-Chloro-3-nitropyridine reacts with ethyl acetoacetate in DMF/K₂CO₃ to form keto ester B .

  • Japp–Klingemann Reaction : B couples with arenediazonium tosylate, followed by acid hydrolysis and cyclization to yield 3-methyl-6-nitro-1H-pyrazolo[4,3-b]pyridine.

  • Nitro Reduction and Trifluoromethylation : Catalytic hydrogenation (H₂/Pd/C) reduces NO₂ to NH₂, which is diazotized and reacted with CF₃Cu to install the CF₃ group.

Table 3 : Yield Comparison for Key Steps

StepConditionsYield (%)
SNArDMF, K₂CO₃, 80°C88
CyclizationH₂SO₄ (40%), reflux83
CF₃ IntroductionCF₃Cu, DMF, 120°C65

Advantages :

  • One-pot procedure minimizes purification steps.

  • Compatible with electron-deficient pyridines.

Limitations :

  • Lower yield in trifluoromethylation step due to side reactions.

Halogenation-Trifluoromethylation Sequence

The CN112724132A patent outlines a pathway starting from 4-trifluoromethylpyridine, adaptable for 3-methyl-6-CF₃ derivatives.

Modified Protocol

  • Salt Formation : 4-Trifluoromethylpyridine reacts with 2,4,6-trimethylbenzenesulfonyl hydrazide to form a hydrazone intermediate.

  • Cyclization with Ethyl Propiolate : The hydrazone undergoes [3+2] cycloaddition in DMF/K₂CO₃ to yield ethyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate.

  • Ester Hydrolysis and Decarboxylation : H₂SO₄ hydrolysis followed by thermal decarboxylation generates 3-methyl-6-CF₃-1H-pyrazolo[4,3-b]pyridine.

Table 4 : Critical Reaction Parameters

StepReagentsYield (%)
CycloadditionEthyl propiolate, K₂CO₃40
DecarboxylationH₂SO₄, 100°C86

Advantages :

  • Utilizes stable, commercially available starting materials.

  • Avoids transition-metal catalysts.

Challenges :

  • Moderate yield in cycloaddition step due to competing side reactions.

Comparative Analysis of Methodologies

Table 5 : Method Comparison

MethodYield (%)StepsCost EfficiencyScalability
Diazotization90–943HighIndustrial
Suzuki–Miyaura75–854ModerateLab-scale
Japp–Klingemann65–833LowPilot-scale
Halogenation40–864HighIndustrial

Key Findings :

  • Diazotization (Method 1) and halogenation (Method 4) are preferred for industrial-scale synthesis due to high yields and reagent availability.

  • Suzuki–Miyaura coupling (Method 2) offers flexibility for derivatives but requires expensive Pd catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide and palladium on carbon are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as ammonium formate are used in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Antiplatelet Activity

Research indicates that 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine exhibits significant antiplatelet activity. Studies have shown that it can modulate biological pathways involved in platelet aggregation, suggesting its potential use in treating cardiovascular diseases. Molecular docking simulations have demonstrated strong binding affinities with specific receptors and enzymes related to these processes .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Similar pyrazolo[4,3-b]pyridines have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The trifluoromethyl group may enhance its interaction with biological targets involved in tumorigenesis .

Anti-inflammatory Properties

In addition to its antiplatelet and anticancer activities, this compound may possess anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response . This opens avenues for developing new anti-inflammatory medications.

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including microwave-assisted synthesis and conventional reflux techniques. These methods not only improve yield but also facilitate the characterization of the compound using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

As a Building Block

In materials science, this compound serves as a versatile building block for synthesizing more complex organic compounds. Its unique electronic properties due to the trifluoromethyl group allow for tailored modifications that can lead to materials with specific functionalities .

Polymer Chemistry

The compound's reactivity makes it suitable for incorporation into polymer matrices, potentially enhancing the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in developing advanced materials for electronics and coatings .

Comparative Analysis with Related Compounds

To better understand the significance of this compound within its class, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-1H-pyrazolo[3,4-b]pyridineChlorine substituent at position 5Known for antibacterial properties
4-Methyl-1H-pyrazolo[3,4-b]pyridineMethyl group at position 4Exhibits different pharmacological profiles
7-Amino-1H-pyrazolo[3,4-b]pyridineAmino group at position 7Potential applications in cancer therapy

This table illustrates the diversity within the pyrazolo[4,3-b]pyridine class while highlighting the unique role of the trifluoromethyl group in enhancing reactivity and biological activity in this compound.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyrazolo[4,3-b]pyridine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Aryl and Sulfonyloxy Groups

Compound A : 3-Methyl-6-(2-naphthyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
  • Molecular Formula : C₂₄H₁₆F₃N₃
  • Molecular Weight : 403.41 g/mol
  • Key Differences: Additional substituents: 2-naphthyl (position 6) and phenyl (position 1). The trifluoromethyl group is at position 4 instead of 6, altering electronic distribution.
Compound B : 3-Methyl-6-(4-methylphenylsulfonyloxy)-1-phenyl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine
  • Molecular Formula : C₂₁H₁₆F₃N₃O₃S
  • Molecular Weight : 447.44 g/mol
  • The sulfonyloxy moiety may improve water solubility but reduce membrane permeability .

Core Ring Modifications: Imidazo vs. Pyrazolo

Compound C : 3-Methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
  • Structure : Features an imidazo[4,5-b]pyridine core instead of pyrazolo[4,3-b]pyridine.
  • Key Differences :
    • The imidazole ring contains two adjacent nitrogen atoms, increasing basicity and hydrogen-bonding capacity.
    • This modification could enhance binding to metal ions or acidic residues in enzymes .

Substituent Position and Halogenation

Compound D : 4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • Molecular Formula : C₁₃H₁₁ClN₄
  • Molecular Weight : 258.71 g/mol
  • Key Differences: Pyrimidine ring fusion (pyrazolo[3,4-d]pyrimidine) instead of pyridine.

Trifluoromethyl Group Positional Isomers

Compound E : 5-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
  • Molecular Formula : C₇H₄F₃N₃
  • Key Differences :
    • Trifluoromethyl group at position 5 instead of 5.
    • Pyrazolo[3,4-c]pyridine core alters the spatial arrangement of substituents, affecting target binding .

Biological Activity

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound notable for its unique structure and significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyridine structure, characterized by the presence of a trifluoromethyl group at the 6-position. This trifluoromethyl group enhances the compound's reactivity and biological activity by increasing electron-withdrawing properties, which can influence interactions with biological targets.

Pharmacological Applications

Research indicates that this compound exhibits significant potential in various pharmacological contexts:

  • Antiplatelet Activity : The compound has been identified as a potential antiplatelet agent. Molecular docking studies suggest strong binding affinities with enzymes and receptors involved in platelet aggregation, indicating its potential role in cardiovascular therapies.
  • Anticancer Properties : In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 1.00 ± 0.42 μM against erythroleukemia cell lines, showcasing its selectivity and potency in targeting malignant cells .

Synthesis Methods

Several synthetic pathways have been developed to produce this compound. These methods often involve multicomponent reactions or modifications of existing pyrazole derivatives to enhance biological activity. The trifluoromethyl group is particularly noted for its ability to confer metabolic stability to the resulting compounds, making them attractive candidates for further development .

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of various derivatives of pyrazolo[4,3-b]pyridine on different cancer cell lines. The results highlighted that:

  • Compound Variants : Variants with fluorinated groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
  • Selectivity Index : Some derivatives showed a selectivity index greater than 25-fold against normal cells, suggesting a favorable therapeutic window for cancer treatment .

Case Study 2: Molecular Docking Studies

Molecular docking simulations were conducted to evaluate the binding affinities of this compound with specific biological targets. The findings indicated:

  • Strong Binding : The compound displayed strong interactions with key enzymes involved in platelet aggregation.
  • Therapeutic Potential : These interactions support its potential as a lead compound for developing new therapies targeting cardiovascular diseases.

Comparative Analysis of Related Compounds

The following table summarizes some structurally related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-1H-pyrazolo[3,4-b]pyridineChlorine substituent at position 5Known for its antibacterial properties
4-Methyl-1H-pyrazolo[3,4-b]pyridineMethyl group at position 4Exhibits different pharmacological profiles
7-Amino-1H-pyrazolo[3,4-b]pyridineAmino group at position 7Potential applications in cancer therapy

Q & A

Q. What are the key synthetic routes for 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization reactions using precursors like substituted pyrazoles and pyridines. For example, refluxing toluene with trifluoroacetic acid (TFA) as a catalyst has been employed in analogous pyrazolo[4,3-b]pyridine syntheses to achieve ring closure . Optimization of reaction time, temperature, and solvent polarity is critical for yield improvement. A common challenge is regioselectivity during cyclization, which can be mitigated by introducing directing groups (e.g., methyl or trifluoromethyl) to stabilize intermediates .

Q. How does the trifluoromethyl group at position 6 influence the compound’s physicochemical properties?

The trifluoromethyl group enhances lipophilicity (logP ~2.8–3.2) and metabolic stability due to its electron-withdrawing nature and resistance to oxidative degradation. This substituent also improves membrane permeability, as demonstrated in pharmacokinetic studies of related pyrazolo[4,3-b]pyridines . Computational models (e.g., DFT calculations) suggest that the CF₃ group reduces electron density at the pyridine ring, affecting electrophilic substitution patterns .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substituent positions. For example, the methyl group at position 3 typically resonates at δ 2.4–2.6 ppm, while the pyridine protons appear downfield (δ 8.1–8.9 ppm) .
  • HRMS : For molecular ion validation (expected [M+H]⁺ ~258.07 Da).
  • IR : To identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications at the 3-methyl position enhance target selectivity in kinase inhibition?

Replacing the 3-methyl group with bulkier substituents (e.g., cyclopropyl or aryl rings) has been shown to modulate binding affinity in kinase targets like ALK and CDK7. For instance, 3-cyclopropyl analogs exhibit improved selectivity for ALK-L1196M mutants (IC₅₀ = 1.58 nM) due to steric complementarity with hydrophobic kinase pockets . Molecular docking studies highlight hydrogen bonding between the pyridine nitrogen and kinase catalytic lysine residues, which can be disrupted by inappropriate substituents .

Q. What computational strategies are effective for predicting the compound’s reactivity and metabolic pathways?

  • DFT (B3LYP/CAM-B3LYP) : To map electrophilic attack sites (e.g., C7 in the pyridine ring is prone to nucleophilic substitution) and calculate frontier molecular orbitals for redox stability .
  • MD Simulations : To assess binding dynamics with targets like mGlu4 receptors. For example, the pyrazolo[4,3-b]pyridine scaffold forms π-π interactions with Phe-297 and hydrogen bonds with Ser-317 in mGlu4 .
  • ADMET Prediction : Tools like SwissADME estimate high gastrointestinal absorption (95%) but potential CYP3A4-mediated metabolism due to the trifluoromethyl group .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies in reported IC₅₀ values (e.g., anti-proliferative activity ranging from 0.1–10 µM) often arise from assay conditions (e.g., cell line variability, serum concentration). Standardization using:

  • Dose-response curves with >8 data points.
  • Orthogonal assays (e.g., Western blotting for target phosphorylation alongside cell viability assays) .
  • Meta-analysis of structural analogs (e.g., 6-(4-hydroxyphenyl) derivatives show consistent kinase inhibition ).

Methodological Challenges

Q. What strategies mitigate regiochemical ambiguity during functionalization of the pyrazolo[4,3-b]pyridine core?

  • Protecting Groups : Use of THP (tetrahydropyranyl) at N1 to block undesired alkylation .
  • Directed C-H Activation : Pd-catalyzed coupling at position 4, guided by the trifluoromethyl group’s directing effects .
  • Isotopic Labeling : ¹⁵N NMR to track nitrogen hybridization changes during reactions .

Q. How can researchers validate off-target effects in biological studies?

  • Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseScan) to identify cross-reactivity.
  • CRISPR Knockout Models : Confirm target dependency by comparing activity in wild-type vs. gene-edited cells .
  • Thermal Shift Assays : Detect direct target engagement by monitoring protein melting temperature shifts .

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